Physical State Differentiation: Ortho vs. Para Sulfonylbenzoic Acid Isomers
The ortho-substituted 2-[(Cyanomethyl)sulfonyl]benzoic acid lacks a reported melting point in technical datasheets, consistent with a liquid or low-melting solid at ambient conditions . In stark contrast, the para-isomer, 4-[(cyanomethane)sulfonyl]benzoic acid, is a crystalline solid with a melting point of 237°C [1]. This major physical state difference, driven by the ortho- substitution pattern, directly impacts formulation, handling, and purification strategies.
| Evidence Dimension | Melting Point (Solid State Stability) |
|---|---|
| Target Compound Data | Not reported (presumed oil/low-melting solid) |
| Comparator Or Baseline | 4-[(cyanomethane)sulfonyl]benzoic acid (Para-isomer) |
| Quantified Difference | Qualitative difference: absence of high melting point |
| Conditions | Technical datasheet specifications |
Why This Matters
Procurement for solid-form applications (e.g., crystallization studies, solid-phase synthesis) would necessitate the para-isomer, whereas the ortho-isomer's likely liquid state offers advantages in solution-phase chemistries or when a non-crystalline intermediate is required.
- [1] Santa Cruz Biotechnology. (2026). 4-[(cyanomethane)sulfonyl]benzoic acid. Product Technical Datasheet (sc-348685). View Source
